Laurenmariallene

Description

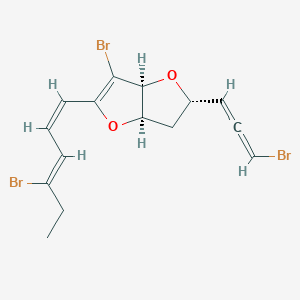

Laurenmariallene is a brominated C15-acetogenin first isolated from the marine red alga Laurencia mariannensis . Its molecular formula is C15H19BrO2, with a molecular weight of 311.21 g/mol . Structurally, it features a brominated carbon chain with a terminal cis-enyne moiety, characteristic of acetogenins derived from marine algae . This compound exhibits modest antibacterial activity against Gram-positive and Gram-negative bacteria, though its anti-candidal activity is notably weak .

Properties

Molecular Formula |

C15H15Br3O2 |

|---|---|

Molecular Weight |

467 g/mol |

InChI |

InChI=1S/C15H15Br3O2/c1-2-10(17)5-3-7-12-14(18)15-13(20-12)9-11(19-15)6-4-8-16/h3,5-8,11,13,15H,2,9H2,1H3/b7-3-,10-5-/t4?,11-,13-,15+/m1/s1 |

InChI Key |

XESWLEVPFYXKLI-UIRRHHTJSA-N |

Isomeric SMILES |

CC/C(=C/C=C\C1=C([C@@H]2[C@H](O1)C[C@H](O2)C=C=CBr)Br)/Br |

Canonical SMILES |

CCC(=CC=CC1=C(C2C(O1)CC(O2)C=C=CBr)Br)Br |

Synonyms |

laurenmariallene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Panacene (Monobromide Analog)

Structural and Spectroscopic Differences

Panacene (10ʼ), a monobromide compound, shares NMR spectral similarities with laurenmariallene, particularly in carbon skeleton resonance patterns. However, this compound’s additional bromine atom and ether functional groups lead to distinct 13C NMR shifts (e.g., δ 75–85 ppm for ether-linked carbons) and higher molecular complexity .

| Property | This compound | Panacene |

|---|---|---|

| Molecular Formula | C15H19BrO2 | Not explicitly reported |

| Molecular Weight | 311.21 g/mol | ~250–280 g/mol (estimated) |

| Bromination | Polybrominated | Monobrominated |

| Key Bioactivity | Antibacterial | Not reported |

| Source | Laurencia mariannensis | Synthetic/Unspecified |

Comparison with Desepilaurallene and Okamuragenin

Structural and Functional Insights

Both desepilaurallene (381) and okamuragenin (382) are polyketides isolated from Laurencia species. Unlike this compound, desepilaurallene lacks bromination but contains a cyclic ether ring, contributing to its anti-staphylococcal activity .

| Property | This compound | Desepilaurallene | Okamuragenin |

|---|---|---|---|

| Molecular Class | C15-Acetogenin | Polyketide | Diterpene |

| Halogenation | Brominated | Non-halogenated | Non-halogenated |

| Bioactivity | Antibacterial | Anti-staphylococcal | Cytotoxic |

| Source | L. mariannensis | L. okamurai | L. okamurai |

Comparison with Callophycols and Lanosol Enol Ether

Critical Analysis of Research Findings

- Structural Uniqueness: this compound’s bromination and acetogenin backbone differentiate it from non-halogenated analogs like desepilaurallene .

- Bioactivity Limitations: While this compound’s antibacterial activity is notable, its lack of anti-candidal efficacy contrasts sharply with Q-GRFT and callophycin A, which target fungal pathogens .

- Methodological Notes: Early NMR studies flagged reproducibility challenges in polar solvents, necessitating cross-validation with synthetic standards (e.g., panacene) for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.